molecular formula C16H16INO2 B3052490 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide CAS No. 418790-72-4

4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide

Cat. No. B3052490
CAS RN: 418790-72-4
M. Wt: 381.21 g/mol
InChI Key: HHXWBFMHGFSOQK-UHFFFAOYSA-N
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Description

“4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C16H16INO2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for “4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide” is 1S/C16H16INO2/c1-3-20-14-7-4-12(5-8-14)16(19)18-15-9-6-13(17)10-11(15)2/h4-10H,3H2,1-2H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide” is 381.21 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Organogels and Fluorescent Gels

Research on perylenetetracarboxylic diimides, compounds related to 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide, has shown their ability to form fluorescent gels. These compounds, including related structures, have been investigated for their gelating abilities in various solvents, showing that specific compounds can form fluorescent gels. This application is significant in the development of novel organogels based on these compounds (Wu, Xue, Shi, Chen, & Li, 2011).

Sigma Receptor Scintigraphy in Breast Cancer

Benzamides, including structures similar to 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide, have been studied for their potential in visualizing primary breast tumors in vivo through sigma receptor scintigraphy. This application is based on the binding of benzamides to sigma receptors overexpressed in breast cancer cells (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Gastrokinetic Agents

A series of benzamide derivatives, including compounds with structural similarities to 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide, have been synthesized and evaluated for their gastrokinetic activity. These compounds have shown potent in vivo activity in enhancing gastric emptying, highlighting their potential as gastrokinetic agents (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Radiolabeled Benzamide in Melanoma Imaging

Studies have investigated the use of radiolabeled benzamides, similar to 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide, for the detection of melanoma metastases. This application involves using these compounds for planar scintigraphy and single-photon emission computed tomography (SPECT) in melanoma imaging, offering potential in both diagnostics and treatment planning (Maffioli, Mascheroni, Mongioj, Gasparini, Baldini, Seregni, Castellani, Cascinelli, & Buraggi, 1994).

Molecular Structural Analysis and Antioxidant Activity

Research has been conducted on the molecular structure and antioxidant activity of compounds structurally related to 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide. These studies utilize techniques like X-ray diffraction and DFT calculations to analyze the structure and evaluate the antioxidant properties of these compounds (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Serotonin 1A Receptors in Alzheimer's Disease

Studies involving 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a compound related to 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide, have been conducted to investigate the density of serotonin 1A receptors in the brains of Alzheimer's disease patients. These studies provide insights into the role of serotonin receptors in neurodegenerative diseases (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

Future Directions

As for future directions, “4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide” could be studied further for its potential applications. Given that benzamides have been used in various fields including medical, industrial, biological, and potential drug industries , it’s possible that “4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide” could also have interesting applications.

properties

IUPAC Name

4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-3-20-14-7-4-12(5-8-14)16(19)18-15-9-6-13(17)10-11(15)2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXWBFMHGFSOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361945
Record name 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide

CAS RN

418790-72-4
Record name 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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